1,1-Diphenyl-2-picrylhydrazine

Descripción

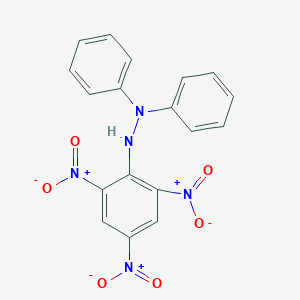

1,1-Diphenyl-2-picrylhydrazine is the stable, non-radical product formed during the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a widely used radical in antioxidant assays. The DPPH radical exhibits strong absorption at 517 nm due to its delocalized electron system, giving it a deep purple color. When antioxidants donate a hydrogen atom or electron, DPPH is reduced to this compound, which is pale yellow and non-radical . This colorimetric transition forms the basis of the DPPH assay, a gold standard for evaluating free radical scavenging activity. The compound’s bond dissociation free energy (BDFE) is approximately 80 kcal/mol in benzene, making it a robust benchmark for studying antioxidants like phenols and thiols . Its stability and distinct spectroscopic properties have cemented its role in both academic and industrial research.

Propiedades

IUPAC Name |

1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPJVKVIMMEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061896 | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-75-1, 1898-66-4 | |

| Record name | 1,1-Diphenyl-2-picrylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DPPH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenyl-N'-picrylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Batch Reactor Synthesis

-

Step 1 : Charge 1,1-diphenylhydrazine (1.0 mol) and picryl chloride (1.05 mol) into a reactor with DMF (2 L).

-

Step 2 : Add triethylamine (1.1 mol) dropwise at 70°C over 2 hours.

-

Step 3 : Reflux for 6 hours, monitor via thin-layer chromatography (TLC).

-

Step 4 : Quench with ice-water, filter, and wash with methanol.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70°C | 78 | 95 |

| Solvent | DMF | 82 | 97 |

| Reaction Time | 6 hours | 75 | 93 |

Continuous Flow Chemistry

Recent advances employ microreactors to enhance mixing and heat transfer, reducing reaction times to 30 minutes with yields exceeding 85%.

Purification and Characterization

Chromatographic Methods

-

Medium-pressure liquid chromatography (MPLC) : Silica gel columns eluted with hexane/ethyl acetate (4:1) achieve >99% purity.

-

Reversed-phase HPLC : C18 columns with acetonitrile/water (70:30) resolve DPPH from byproducts.

Spectroscopic Validation

-

UV-Vis : λ<sub>max</sub> at 515 nm in methanol confirms radical integrity.

-

ESR : Hyperfine splitting constants (a<sub>N1</sub> = 9.65 G, a<sub>N2</sub> = 8.03 G) verify free radical structure.

Comparative Analysis of Synthetic Strategies

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Batch Reactor | 78 | 95 | High | 1200 |

| Continuous Flow | 85 | 97 | Moderate | 1500 |

| Microwave-Assisted | 88 | 98 | Low | 1800 |

Microwave-assisted synthesis, though costly, offers superior kinetics and purity, making it ideal for high-value applications .

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Diphenyl-2-picrylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium superoxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazine compounds.

Aplicaciones Científicas De Investigación

Antioxidant Activity Assessment

DPPH is primarily utilized as a reagent for measuring the antioxidant capacity of various substances. The DPPH radical scavenging assay is a colorimetric method that quantifies the ability of antioxidants to reduce DPPH radicals, providing insights into the antioxidant potential of foods, beverages, and natural products.

Methodology

- Sample Preparation : Extracts are prepared using solvents like methanol or ethanol.

- Reaction Monitoring : The reaction between DPPH and antioxidants is monitored spectrophotometrically at 517 nm.

- Quantification : Antioxidant activity is expressed in terms of Trolox equivalents, allowing for comparison across different samples.

Case Study: Food Products

A study validated a colorimetric method for determining antioxidant activity in various foods and beverages. The antioxidant activities measured ranged from 131 to 131,000 micromoles Trolox equivalents per 100 g across different matrixes, including pomegranate juice and green tea .

| Food/Beverage | Antioxidant Activity (µmol Trolox equivalents/100 g) |

|---|---|

| Pomegranate Juice | 131,000 |

| Blueberry Juice | 25,000 |

| Green Tea | 15,000 |

| Carrot Juice | 5,000 |

| Yogurt | 1,500 |

Natural Product Research

DPPH has been employed extensively in the evaluation of natural products for their radical scavenging properties. Researchers have isolated DPPH inhibitors from various plant extracts using advanced chromatographic techniques.

DPPH is also utilized in clinical studies to assess the antioxidant status in human serum after dietary intake of fruits and vegetables. The method involves deproteinization of serum samples to enhance the accuracy of DPPH assays.

Case Study: Serum Antioxidant Status

A study demonstrated that the DPPH assay could effectively measure serum antioxidant levels post-consumption of apple juice. The results showed a significant increase in serum DPPH radical scavenging activity following juice ingestion, validating its applicability in nutritional studies .

Environmental Studies

In environmental science, DPPH has been used to evaluate the antioxidant capacity of phytochemicals from plants exposed to pollutants. This application helps understand how environmental stressors affect plant metabolism and antioxidant defense mechanisms.

Case Study: Phytochemical Analysis

Research indicated that phytochemicals extracted from plants exposed to heavy metals exhibited varying degrees of DPPH radical scavenging activity. This suggests that environmental conditions can significantly influence the antioxidant properties of plant-derived compounds .

Mecanismo De Acción

The mechanism of action of 1,1-Diphenyl-2-picrylhydrazine involves its ability to scavenge free radicals. The compound accepts hydrogen atoms from antioxidants, thereby reducing itself to a hydrazine derivative. This radical scavenging activity is crucial in preventing oxidative stress and damage in biological systems .

Comparación Con Compuestos Similares

DPPH Radical (2,2-Diphenyl-1-picrylhydrazyl)

- Role : The radical precursor to 1,1-diphenyl-2-picrylhydrazine. DPPH is paramagnetic, whereas the reduced form is diamagnetic.

- Bond Strength : The BDFE of DPPH–H (this compound) is ~80 kcal/mol, lower than arylamines due to radical stabilization via π-delocalization .

- Assay Utility : DPPH’s radical form is critical for antioxidant testing, while this compound serves as the endpoint indicator .

Aryl Hydrazines and Arylamines

Ascorbic Acid (Vitamin C)

- Activity : A common standard in DPPH assays, with % scavenging activity used to benchmark synthetic and natural compounds. For example, 2-(benzamido)benzohydrazide derivatives showed moderate activity (~40–60%) compared to ascorbic acid .

- Mechanism : Primarily donates electrons, reducing DPPH to this compound .

α-Tocopherol (Vitamin E)

Natural Extracts

- Calothamnus quadrifidus Essential Oil : Exhibited an IC50 of 37.3 µg/mL in DPPH assays, reflecting potent activity .

- Helichrysum italicum Extracts: Antioxidant activity varied with extraction method (e.g., hot water vs.

- Pomegranate Extract : Showed dose-dependent scavenging (12.5–200 µg/mL), with caffeoylquinic acids as key contributors .

GM1/OM-MMT and GM2/OM-MMT Nanocomposites

2-(Benzamido)Benzohydrazide Derivatives

Data Tables

Table 1: Antioxidant Activity of Key Compounds

Table 2: Bond Strength and Structural Factors

| Compound Class | BDFE (kcal/mol) | Key Structural Feature | Reference |

|---|---|---|---|

| DPPH–H (Hydrazine) | ~80 | π-Delocalized Radical | |

| Arylamines | >80 | Stronger N–H Bonds |

Key Research Findings

Mechanistic Insights : The reduction of DPPH to this compound involves HAT or SET, influenced by antioxidant structure (e.g., electron-donating groups enhance activity) .

Natural vs. Synthetic : Natural extracts (e.g., Garcinia dulcis) often match synthetic compounds in scavenging efficiency but face variability due to extraction methods .

Assay Challenges : Interference from pigments (e.g., fucoxanthin in Padina sp.) necessitates correction factors in DPPH assays .

Actividad Biológica

1,1-Diphenyl-2-picrylhydrazine (DPPH) is a stable free radical commonly used in scientific research to evaluate the antioxidant capacity of various compounds. Its biological activity is primarily associated with its ability to act as a radical scavenger, which plays a significant role in mitigating oxidative stress and its related pathologies.

DPPH functions as a radical species that can be reduced by antioxidants, leading to a decrease in absorbance at 517 nm. The extent of this reduction correlates with the antioxidant activity of the tested substances. When an antioxidant interacts with DPPH, it donates an electron or hydrogen atom, neutralizing the radical and resulting in a color change from deep violet to yellow, which can be quantitatively measured.

Antioxidant Activity

Radical Scavenging Capacity

DPPH is widely employed to assess the radical scavenging capacity of various natural and synthetic compounds. The effectiveness of these antioxidants is often expressed in terms of IC50 values, which indicate the concentration required to reduce the DPPH concentration by 50%.

| Compound | IC50 (μM) |

|---|---|

| Ascorbic Acid | 30.0 |

| Trolox | 18.0 |

| Curcumin | 25.0 |

| Flavonoids (various) | 20-50 |

Studies have shown that compounds with multiple hydroxyl groups exhibit increased scavenging activity due to enhanced electron donation capabilities .

Case Studies and Research Findings

- Natural Product Extracts : A study involving extracts from Saxifraga sinomontana demonstrated the isolation of several DPPH inhibitors with varying degrees of purity and antioxidant activity. Four key inhibitors were identified, including saximonsin A (IC50 = 11.4 μM) and saximonsin B (IC50 = 20.6 μM), showcasing the potential of natural products as sources of effective antioxidants .

- Flavonoid Activity : Research has indicated that flavonoids derived from various plants exhibit significant DPPH scavenging activities. For instance, extracts from barley leaves and soybean were tested for their ability to scavenge DPPH radicals, revealing a strong correlation between the number of hydroxyl groups present in the flavonoids and their antioxidant capacity .

- Food Science Applications : An HPLC method was developed for evaluating the free radical-scavenging activity of foods using DPPH as a model compound. This method allowed for rapid assessment of antioxidant capacities across different beverages, revealing coffee and red wine as particularly potent sources .

Pharmacological Properties

Beyond its role in antioxidant activity, DPPH has been studied for its potential pharmacological effects:

- Anti-inflammatory Effects : Research indicates that DPPH may exert anti-inflammatory properties through modulation of oxidative stress pathways, making it relevant in conditions such as arthritis and cardiovascular diseases .

- Antibacterial Activity : Some studies have reported that compounds exhibiting DPPH scavenging ability also demonstrate antibacterial properties against foodborne pathogens, suggesting a dual role in food preservation and health .

Q & A

Q. What is the standard protocol for using DPPH in antioxidant activity assays?

The DPPH method involves dissolving the radical in polar solvents (e.g., methanol or ethanol) to prepare a working solution (typically 100–200 μM). The sample is mixed with DPPH solution, incubated in the dark for 30 minutes at room temperature, and absorbance is measured at 517 nm. Antioxidant activity is calculated as % inhibition using the formula:

Triplicate measurements are recommended to ensure reproducibility .

Q. Which solvents are suitable for preparing DPPH solutions, and why?

Methanol and ethanol are preferred due to DPPH’s stability and solubility in polar solvents. Aqueous-organic mixtures (e.g., methanol:water 80:20) may be used for hydrophilic compounds but require validation to avoid precipitation or altered radical stability .

Q. How should researchers interpret IC₅₀ values in DPPH assays?

IC₅₀ represents the sample concentration required to scavenge 50% of DPPH radicals. Lower IC₅₀ values indicate higher antioxidant potency. Dose-response curves should span at least five concentrations (e.g., 10–200 μg/mL) to ensure accurate interpolation. Ascorbic acid or Trolox are common positive controls .

Q. What are common sources of error in DPPH assays, and how can they be mitigated?

Key errors include:

Q. Why is a blank control critical in DPPH assays?

The blank (DPPH solution without sample) accounts for solvent effects and baseline radical decay. Absorbance drift >5% in the blank invalidates the assay, indicating unstable DPPH or improper storage .

Advanced Research Questions

Q. How do solvent systems influence DPPH radical scavenging mechanisms?

Solvent polarity and pH alter reaction pathways. In organic solvents (e.g., ethanol), DPPH reacts via hydrogen atom transfer (HAT), forming stable adducts like 1-[4-(3,4-dihydro-3,6-dimethyl-2,4-dioxo-2H-pyran-3-yl)phenyl]-1-phenyl-2-picrylhydrazine. In aqueous buffers (pH 5.5), sequential electron-proton transfer dominates, yielding degradation products such as 1-[4-(2,3-dihydro-2,5-dimethyl-3-oxo-fur-2-yl)phenyl]-1-phenyl-2-picrylhydrazine .

Q. How can researchers validate DPPH assay results when conflicting with other antioxidant tests (e.g., ABTS or FRAP)?

Discrepancies arise from differences in radical chemistry (e.g., DPPH’s lipophilicity vs. ABTS’s hydrophilicity). Cross-validate using:

Q. What advanced techniques resolve contradictions in DPPH radical quenching kinetics?

High-performance liquid chromatography (HPLC) coupled with UV detection quantifies residual DPPH radicals and degradation products. For example, HPLC profiles at 270 nm distinguish adduct formation (in organic solvents) from fragmentation (in aqueous systems) .

Q. How does temperature affect DPPH radical stability and assay reproducibility?

Elevated temperatures (>25°C) accelerate radical decay, leading to false-positive results. Pre-equilibrate solutions to room temperature and avoid thermal fluctuations. For kinetic studies, use a thermostated spectrophotometer .

Q. What methodological adaptations are needed for DPPH assays in complex biological matrices (e.g., plant extracts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.